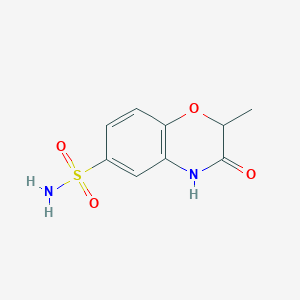

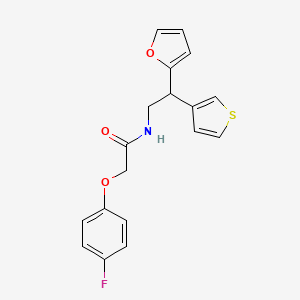

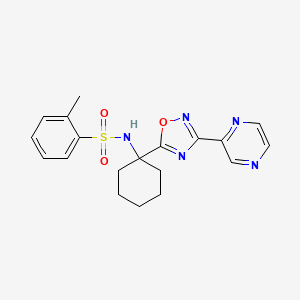

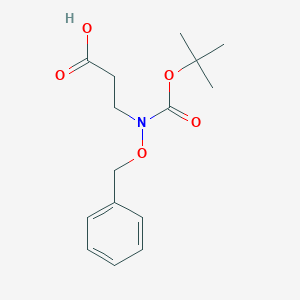

![molecular formula C18H15N3O4 B2860914 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448121-71-8](/img/structure/B2860914.png)

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

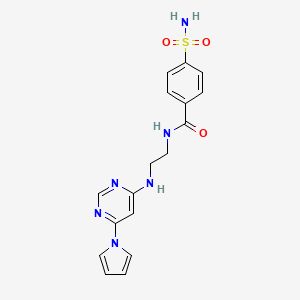

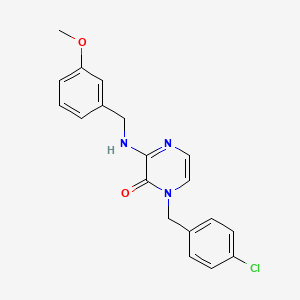

“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compound is often found in drugs and has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The compound also contains a benzanilide group, which is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve the 1,2,4-oxadiazole ring. This ring can undergo a sequential condensation followed by tandem oxidative cyclization and rearrangement .Scientific Research Applications

Synthetic Chemistry Applications

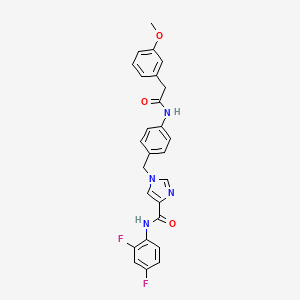

Research on related compounds involves the design and synthesis of complex molecules for targeted biological activities. For example, a study by Ravinaik et al. (2021) on derivatives of N-aryl-4-(5-methyl-[1,3,4]-oxadiazol-2-yl)phenyl substituted benzamides highlighted the synthetic strategy starting from basic chemical precursors for anticancer activity against several cancer cell lines. This indicates the compound's relevance in synthetic organic chemistry for developing potential therapeutic agents (Ravinaik et al., 2021).

Anticancer Evaluation

Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their anticancer properties. A study demonstrated moderate to excellent anticancer activity of certain synthesized compounds compared to reference drugs, showcasing the potential of such molecules in cancer treatment research (Ravinaik et al., 2021).

Antimicrobial Activity

Latthe and Badami (2007) explored the biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, synthesizing compounds that exhibited higher antimicrobial activity compared to reference drugs. This research underscores the potential of incorporating the 1,2,4-oxadiazole ring for developing new antimicrobial agents (Latthe & Badami, 2007).

Materials Science Applications

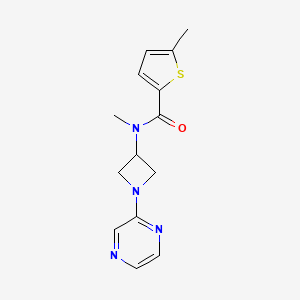

In the realm of materials science, iridium(III) complexes bearing oxadiazol-substituted amide ligands have been designed for high-efficiency green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off, showcasing the application of such compounds in advanced electronic and photonic devices (Zhang et al., 2016).

Future Directions

The future directions for research on “N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” could involve further exploration of its potential as an anti-infective agent, given the known activities of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Mechanism of Action

Target of Action

The compound, also known as N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE, is a derivative of 1,2,4-oxadiazoles . The 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites .

Mode of Action

1,2,4-oxadiazoles, the core structure of this compound, are known to possess hydrogen bond acceptor properties . This suggests that the compound might interact with its targets through hydrogen bonding, potentially disrupting the normal functions of the target organisms .

Biochemical Pathways

Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .

Result of Action

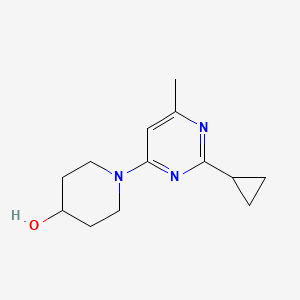

The compound exhibits anti-infective activities, suggesting that its action results in the inhibition or death of the target organisms . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to those of standard treatments .

properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-19-17(25-21-11)9-12-4-2-3-5-14(12)20-18(22)13-6-7-15-16(8-13)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEVKNHGJGPOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)